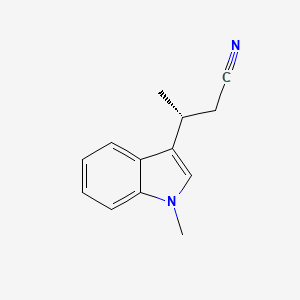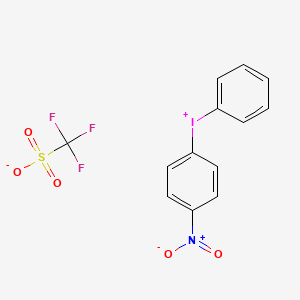
(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate
Overview
Description
(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate is a hypervalent iodine compound known for its reactivity and versatility in organic synthesis. It is commonly used as an oxidizing agent and a source of aryl radicals in various chemical reactions. The compound has a molecular formula of C13H9F3INO5S and a molecular weight of 475.18 g/mol .
Preparation Methods
The synthesis of (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate typically involves the reaction of iodobenzene with (4-nitrophenyl)boronic acid in the presence of a suitable oxidizing agent such as m-chloroperbenzoic acid. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of alcohols to aldehydes or ketones.
Substitution: It participates in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium complexes. Major products formed from these reactions include arylated compounds and oxidized derivatives .
Scientific Research Applications
(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the synthesis of biologically active molecules and radiolabeling of biomolecules for imaging studies.
Medicine: It is utilized in the development of pharmaceuticals and diagnostic agents.
Industry: It finds applications in the production of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through the generation of aryl radicals, which can participate in various chemical transformations. The molecular targets and pathways involved include the activation of carbon-hydrogen bonds and the formation of carbon-carbon bonds through radical intermediates .
Comparison with Similar Compounds
Similar compounds to (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate include:
Diphenyliodonium Trifluoromethanesulfonate: Another hypervalent iodine compound used in similar applications.
Bis(4-tert-butylphenyl)iodonium Trifluoromethanesulfonate: Known for its stability and reactivity in organic synthesis.
Bis(pyridine)iodonium Tetrafluoroborate: Used in oxidative transformations and coupling reactions.
The uniqueness of this compound lies in its ability to generate aryl radicals efficiently and its versatility in various chemical reactions.
Properties
IUPAC Name |
(4-nitrophenyl)-phenyliodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9INO2.CHF3O3S/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSOSRFTIUMCJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)[N+](=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3INO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905718-45-8 | |
| Record name | (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B1644962.png)
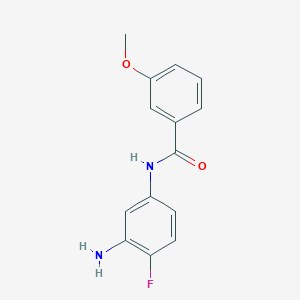
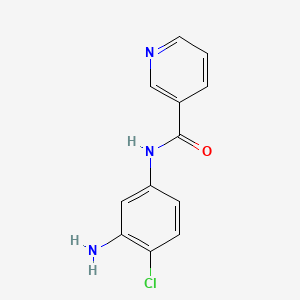
![4-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1644977.png)
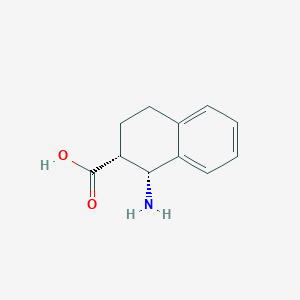
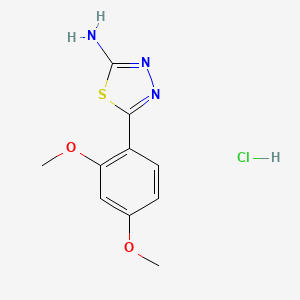
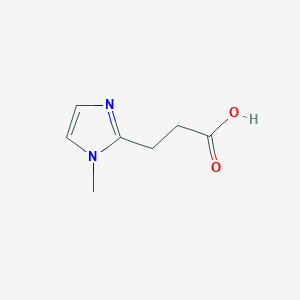
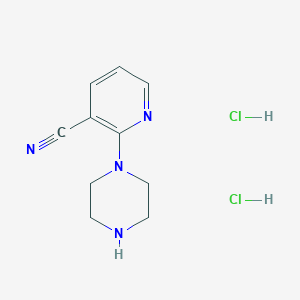
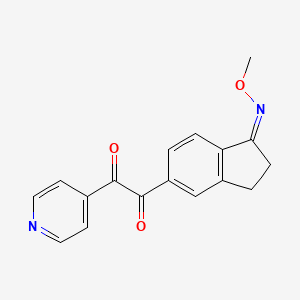
![Tert-butyl 2-[2,2-dimethoxyethyl(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1645006.png)
![2,3-Dimethyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole](/img/structure/B1645011.png)


